5-Chloro-2-(2,3-dimethylphenyl)-4-(4-methoxyphenoxy)pyridazin-3-one
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Overview
Description
5-Chloro-2-(2,3-dimethylphenyl)-4-(4-methoxyphenoxy)pyridazin-3-one is a synthetic organic compound belonging to the pyridazinone class. This compound is characterized by its complex structure, which includes a chloro-substituted pyridazinone core, a dimethylphenyl group, and a methoxyphenoxy moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(2,3-dimethylphenyl)-4-(4-methoxyphenoxy)pyridazin-3-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazinone Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions to form the pyridazinone ring.
Substitution Reactions:
Coupling Reactions: The attachment of the 2,3-dimethylphenyl and 4-methoxyphenoxy groups is typically carried out through nucleophilic aromatic substitution or Suzuki coupling reactions, using palladium catalysts and appropriate boronic acids or halides.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(2,3-dimethylphenyl)-4-(4-methoxyphenoxy)pyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce the pyridazinone ring or other functional groups.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted pyridazinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-Chloro-2-(2,3-dimethylphenyl)-4-(4-methoxyphenoxy)pyridazin-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Researchers explore its efficacy and safety as a lead compound for the development of new pharmaceuticals.
Industry
Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(2,3-dimethylphenyl)-4-(4-methoxyphenoxy)pyridazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity, and modulating various cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(2,3-dimethylphenyl)-4-phenoxypyridazin-3-one: Similar structure but lacks the methoxy group.
5-Chloro-2-phenyl-4-(4-methoxyphenoxy)pyridazin-3-one: Similar structure but lacks the dimethyl groups on the phenyl ring.
2-(2,3-Dimethylphenyl)-4-(4-methoxyphenoxy)pyridazin-3-one: Similar structure but lacks the chloro group.
Uniqueness
5-Chloro-2-(2,3-dimethylphenyl)-4-(4-methoxyphenoxy)pyridazin-3-one is unique due to the presence of all three substituents: the chloro group, the dimethylphenyl group, and the methoxyphenoxy group. This combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
5-Chloro-2-(2,3-dimethylphenyl)-4-(4-methoxyphenoxy)pyridazin-3-one is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes available data on its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridazinone core substituted with chlorine and methoxy groups, which are known to influence its biological activity. The molecular formula is C18H19ClN2O3, with a molecular weight of 348.81 g/mol. The presence of the chlorine atom and the methoxyphenoxy group are critical for its pharmacological properties.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. Research has shown that compounds with similar structures can induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231.
- Mechanism of Action : The compound may exert its effects through the modulation of signaling pathways involved in cell proliferation and survival, particularly by enhancing the efficacy of established chemotherapeutics like doxorubicin. This synergistic effect has been particularly noted in Claudin-low breast cancer subtypes, suggesting a targeted therapeutic approach.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated notable antimicrobial activity against various pathogens.
- In vitro Studies : The compound was tested against a range of bacterial strains and exhibited significant inhibition of growth, indicating potential as an antimicrobial agent. The presence of the chlorinated and methoxylated phenyl groups is believed to enhance membrane permeability, leading to increased susceptibility of bacterial cells.
Table 1: Summary of Biological Activities
Activity Type | Target Cells/Organisms | Observed Effects | Reference |
---|---|---|---|
Anticancer | MCF-7, MDA-MB-231 | Induced apoptosis; synergistic with doxorubicin | |
Antimicrobial | Various bacteria | Significant growth inhibition |
Case Studies
- Anticancer Efficacy : A study published in 2017 explored the cytotoxic effects of several pyridazinone derivatives, including our compound of interest. The results indicated that compounds with chlorine substituents showed enhanced cytotoxicity in breast cancer cell lines compared to their non-chlorinated counterparts. This highlights the importance of halogenation in enhancing biological activity.
- Antimicrobial Testing : Another investigation focused on the antimicrobial properties of pyridazinone derivatives against common bacterial strains such as E. coli and S. aureus. The results demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential use in treating bacterial infections.
Properties
IUPAC Name |
5-chloro-2-(2,3-dimethylphenyl)-4-(4-methoxyphenoxy)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-12-5-4-6-17(13(12)2)22-19(23)18(16(20)11-21-22)25-15-9-7-14(24-3)8-10-15/h4-11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFUHMAWNKDQGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C(=C(C=N2)Cl)OC3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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